2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone
CAS No.: 1843184-38-2
Cat. No.: VC0158385
Molecular Formula: C21H22ClNO2
Molecular Weight: 355.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone - 1843184-38-2](/images/no_structure.jpg)
Specification
CAS No. | 1843184-38-2 |
---|---|
Molecular Formula | C21H22ClNO2 |
Molecular Weight | 355.9 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone |
Standard InChI | InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3 |
Standard InChI Key | ALUOSHHIHVCMCU-UHFFFAOYSA-N |
SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O |
Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification Data
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone is characterized by specific chemical identifiers that facilitate its recognition and analysis in research settings.
Parameter | Value |
---|---|
CAS Number | 1843184-38-2 |
Molecular Formula | C21H22ClNO2 |
Molecular Weight | 355.9 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone |
InChI | InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3 |
SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O |
The compound is also known as JWH 203 N-(4-hydroxypentyl) metabolite in the scientific literature, indicating its relationship to the parent compound JWH 203.
Structural Features and Characteristics
The molecular structure of 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone contains several distinct functional groups that contribute to its pharmacological activity. The compound features an indole core with a 4-hydroxypentyl substituent at the nitrogen position, creating a metabolite structure that is commonly observed in synthetic cannabinoid biotransformation.
A key structural feature is the phenylacetyl group, specifically a 2-chlorophenyl moiety connected via an ethanone bridge to position 3 of the indole ring system. This arrangement differentiates it from many other aminoalkylindole cannabinoid compounds that typically feature a naphthoyl ring instead of the phenylacetyl group.
The hydroxyl group at position 4 of the pentyl chain represents a phase I metabolic modification that is characteristic of synthetic cannabinoid metabolism, creating a more polar derivative of the parent compound.
Pharmacological Properties
Receptor Binding Affinity
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone exhibits significant affinity for cannabinoid receptors, demonstrating potent binding characteristics that contribute to its pharmacological profile.
Receptor | Ki Value (nM) |
---|---|
CB1 (Central) | 8.0 |
CB2 (Peripheral) | 7.0 |
These Ki values indicate high binding affinities for both the central (CB1) and peripheral (CB2) cannabinoid receptors, suggesting potent cannabimimetic activity. The balanced affinity between CB1 and CB2 receptors distinguishes this compound from many synthetic cannabinoids that show greater selectivity for one receptor subtype over another.
Structure-Activity Relationships
Comparative analysis with related compounds provides valuable insights into structure-activity relationships for this class of synthetic cannabinoids. When compared to JWH 250, which contains a 2'-methoxy group instead of a 2-chloro substitution, 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone demonstrates enhanced receptor binding:
Compound | CB1 Ki (nM) | CB2 Ki (nM) |
---|---|---|
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone | 8.0 | 7.0 |
JWH 250 | 11 | 33 |
This comparison highlights the significant impact of the 2-chloro substitution on the phenyl ring, which appears to enhance binding affinity particularly at the CB2 receptor (approximately 4.7-fold increase in potency compared to the 2'-methoxy analog).
Pharmacodynamic Properties
While many hydroxylated phase I metabolites of synthetic cannabinoids retain biological activity, the exact pharmacodynamic profile of this 4-hydroxypentyl metabolite requires further investigation to establish its relative potency and efficacy compared to the parent compound.
Metabolism and Biotransformation
Metabolic Pathways
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone represents a significant metabolite in the biotransformation pathway of the parent compound JWH 203. The hydroxylation of the pentyl side chain at position 4 exemplifies a common phase I metabolic reaction for synthetic cannabinoids.
This compound would be expected to be detectable in both serum and urine samples, making it valuable as a biomarker for JWH 203 consumption in forensic and clinical toxicology settings. The formation of hydroxylated metabolites typically increases polarity and facilitates urinary excretion through subsequent phase II conjugation reactions.
Related Metabolites
A closely related compound is the 5-hydroxypentyl metabolite (JWH 203 N-(5-hydroxypentyl) metabolite), which differs only in the position of the hydroxyl group on the pentyl chain:
Metabolite | CAS Number | Hydroxyl Position |
---|---|---|
JWH 203 N-(4-hydroxypentyl) metabolite | 1843184-38-2 | Position 4 |
JWH 203 N-(5-hydroxypentyl) metabolite | 1843184-37-1 | Position 5 |
Both metabolites share the same molecular formula (C21H22ClNO2) and molecular weight (355.9 g/mol), but the subtle difference in hydroxyl positioning may affect detection methods, pharmacokinetics, and possibly pharmacological activity .
Analytical Detection and Identification
Chromatographic and Spectroscopic Methods
The detection and quantification of 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone in biological and forensic samples typically employs sophisticated analytical techniques. Common methods include:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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Gas chromatography-mass spectrometry (GC-MS)
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High-performance liquid chromatography (HPLC)
These techniques allow for the accurate identification and quantification of the compound in complex matrices, which is essential for both research and forensic applications .
Structural Confirmation
Definitive structural confirmation often requires additional spectroscopic techniques including:
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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High-resolution mass spectrometry (HRMS)
These methods provide detailed structural information that complements chromatographic data, enabling unambiguous identification of the compound and differentiation from closely related analogs and isomers .
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds share similarities with 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone, each with distinctive modifications that affect their pharmacological properties:
Compound | Structural Difference | CAS Number |
---|---|---|
JWH 203 (parent compound) | No hydroxyl group on pentyl chain | Not provided in search results |
JWH 203 N-(5-hydroxypentyl) metabolite | Hydroxyl at position 5 instead of position 4 | 1843184-37-1 |
JWH-206 (JWH 203 4-chlorophenyl isomer) | Chloro group at position 4 instead of position 2 on phenyl ring | 864445-58-9 |
These structural relationships are important for understanding the metabolic pathways of synthetic cannabinoids and for developing comprehensive analytical screening methods .
Pharmacological Differences
The positioning of functional groups significantly impacts the pharmacological profiles of these compounds:
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The positioning of the chloro substituent on the phenyl ring (ortho vs. para) alters receptor binding characteristics and potentially affects metabolic stability
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The presence and position of the hydroxyl group on the pentyl chain influences both metabolic clearance and possibly receptor interactions
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These structural modifications collectively contribute to differences in potency, selectivity, and duration of action
Investigations of structure-activity relationships among these compounds provide valuable insights for the design of receptor-selective ligands and the development of targeted analytical methods .
Research and Forensic Applications
Research Significance
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone holds significant value in several research domains:
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As a reference standard for metabolite identification in pharmacokinetic studies
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For structure-activity relationship investigations of synthetic cannabinoids
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In the development and validation of analytical methods for toxicological screening
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For cannabinoid receptor studies examining binding site interactions and functional selectivity
These applications contribute to the broader understanding of synthetic cannabinoid pharmacology and metabolism, which is crucial given the continued emergence of novel psychoactive substances .
Forensic Relevance
In forensic contexts, the compound serves as an important biomarker for detecting JWH 203 consumption, as metabolites often persist longer in biological samples than parent compounds. The identification of specific metabolites like 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone enables:
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More comprehensive toxicological screening panels
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Extended detection windows for synthetic cannabinoid use
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Differentiation between compounds with similar parent structures
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Improved understanding of metabolic pathways for synthetic cannabinoids
These capabilities are particularly important given the challenges associated with detecting rapidly evolving synthetic cannabinoids in forensic casework .
Legal Status and Regulatory Considerations
Research Restrictions
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone is specifically intended for research and forensic applications only. Product information explicitly states that it is not approved for human or veterinary use, reflecting the restrictions typically placed on synthetic cannabinoid reference materials.
Regulatory Framework
While specific regulatory information for this metabolite is limited in the search results, synthetic cannabinoids as a class are subject to various control measures internationally. The rapidly evolving nature of synthetic cannabinoids presents ongoing challenges for regulatory frameworks, with new compounds often emerging before comprehensive legislation can be implemented .
Typically, metabolites of controlled substances may be subject to the same regulatory restrictions as their parent compounds, particularly when they retain pharmacological activity, as is suspected with many hydroxylated synthetic cannabinoid metabolites .
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